molecular formula C13H15NO2 B11885498 8-Ethyl-2,4-dimethoxyquinoline

8-Ethyl-2,4-dimethoxyquinoline

Katalognummer: B11885498
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: CBDGUFMRWLYZOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Ethyl-2,4-dimethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with ethyl and methoxy substituents at positions 8, 2, and 4, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2,4-dimethoxyquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, is common in large-scale production due to their efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Ethyl-2,4-dimethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

8-Ethyl-2,4-dimethoxyquinoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Ethyl-2,4-dimethoxyquinoline involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes .

Vergleich Mit ähnlichen Verbindungen

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    2,4-Dimethoxyquinoline: Shares similar chemical properties but lacks the ethyl substituent.

    8-Aminoquinoline: Used as an antimalarial agent.

Uniqueness: 8-Ethyl-2,4-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methoxy groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development .

Eigenschaften

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

8-ethyl-2,4-dimethoxyquinoline

InChI

InChI=1S/C13H15NO2/c1-4-9-6-5-7-10-11(15-2)8-12(16-3)14-13(9)10/h5-8H,4H2,1-3H3

InChI-Schlüssel

CBDGUFMRWLYZOI-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.